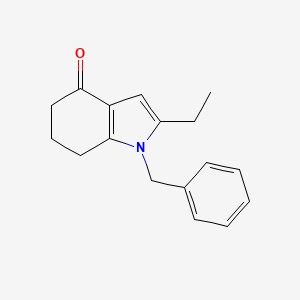
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one
Vue d'ensemble
Description
1-Benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one is a compound with the molecular formula C17H19NO and a molecular weight of 253.34 . It is an inhibitor of the Bromodomain-containing protein 4 (human) . This compound is used for research purposes only and is not intended for human or veterinary use .
Synthesis Analysis
The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives, which include this compound, has been achieved through multicomponent methods . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 1-position of the indole ring, and an ethyl group attached to the 2-position . The indole ring is a bicyclic structure composed of a benzene ring fused to a pyrrole ring .Applications De Recherche Scientifique
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has been studied extensively in scientific research, and has been found to have a variety of potential applications. This compound has been used in the synthesis of a variety of biologically active compounds, including antifungal agents, anti-inflammatory agents, and anticonvulsants. This compound has also been used in the synthesis of a variety of pharmaceuticals, including analgesics and anti-hypertensives. Additionally, this compound has been used in the production of dyes and other materials.
Mécanisme D'action
Target of Action
The primary target of 1-Benzyl-2-Ethyl-4,5,6,7-Tetrahydro-1H-Indol-4-One is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, playing a crucial role in regulating gene transcription.
Mode of Action
This compound acts as an inhibitor of BRD4 . By binding to the bromodomains of BRD4, it prevents the protein from interacting with acetylated histones, thereby disrupting the transcriptional network regulated by BRD4.
Biochemical Pathways
The inhibition of BRD4 can affect various biochemical pathways, particularly those involved in gene transcription. BRD4 is known to regulate the expression of several genes that are critical for cell cycle progression and survival. Therefore, its inhibition can lead to changes in these pathways, potentially leading to cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a BRD4 inhibitor, it could potentially induce cell cycle arrest or apoptosis in cells where BRD4 plays a critical role in survival and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other biomolecules can affect its stability and activity. Moreover, the cellular environment, including the expression levels of BRD4 and the status of various signaling pathways, can influence its efficacy .
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one has a number of advantages for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and can be synthesized in a variety of ways. Additionally, this compound is relatively stable and can be stored for long periods of time. However, this compound also has a number of limitations for use in laboratory experiments. This compound is not water-soluble, so it must be dissolved in an appropriate solvent before use. Additionally, this compound is not very soluble in organic solvents, so it must be used in small amounts and in the presence of a suitable catalyst.
Orientations Futures
The potential future directions for 1-benzyl-2-ethyl-4,5,6,7-tetrahydro-1H-indol-4-one are numerous. This compound has been studied extensively for its potential applications in the medical field, and further research could lead to the development of new and improved pharmaceuticals. Additionally, further research could lead to a better understanding of the biochemical and physiological effects of this compound, which could lead to the development of new and improved treatments for a variety of conditions. Additionally, further research could lead to the development of new and improved methods for the synthesis of this compound, which could lead to more efficient and cost-effective production of the compound. Finally, further research could lead to the development of new and improved materials and dyes
Propriétés
IUPAC Name |
1-benzyl-2-ethyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-5,7-8,11H,2,6,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZKIRPFJTZRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N1CC3=CC=CC=C3)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


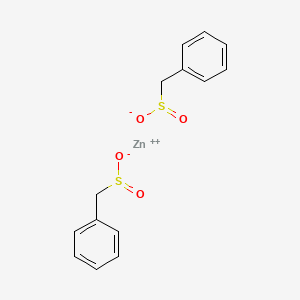
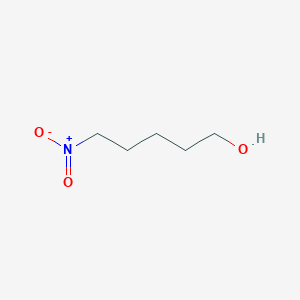

![(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline](/img/structure/B3252649.png)
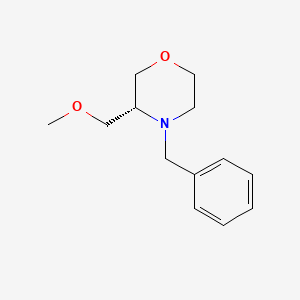


![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)
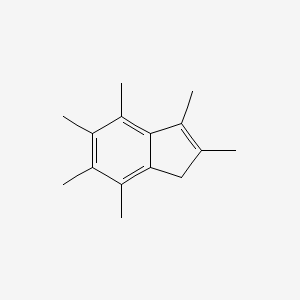
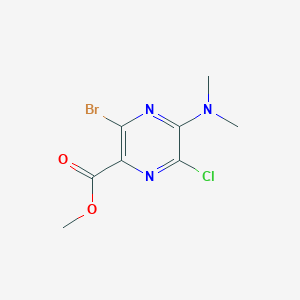
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B3252709.png)

